SCH-1473759

Catalog No.
S548713
CAS No.
1094069-99-4
M.F
C20H26N8OS
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SCH-1473759

CAS Number

1094069-99-4

Product Name

SCH-1473759

IUPAC Name

2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol

Molecular Formula

C20H26N8OS

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C20H26N8OS/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25)

InChI Key

RHGZQGXELRMGES-UHFFFAOYSA-N

SMILES

CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO

Solubility

Soluble in DMSO, not in water

Synonyms

SCH 1473759, SCH-1473759, SCH1473759

Canonical SMILES

CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO

Description

The exact mass of the compound 2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol is 426.19503 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SCH-1473759 is a potent and selective inhibitor of Aurora kinases A and B, which are critical regulators of cell division. This compound has an impressive inhibitory potency, with IC50 values of approximately 4 nM for Aurora A and 13 nM for Aurora B, indicating its effectiveness in targeting these kinases in various biological contexts . The compound is primarily utilized in research settings to explore its potential therapeutic applications, particularly in oncology.

, primarily characterized by its binding affinity to Aurora A and B kinases. The mechanism of action involves the inhibition of these kinases, which play a vital role in mitosis. By binding to the ATP-binding site of the kinases, SCH-1473759 effectively prevents phosphorylation events that are essential for cell cycle progression . This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

The biological activity of SCH-1473759 has been extensively studied, demonstrating significant efficacy against a wide range of tumor cell lines. The compound exhibits mechanism-based activity that is enhanced when used in combination with other chemotherapeutic agents, such as taxanes and kinesin spindle protein inhibitors . This synergistic effect suggests that SCH-1473759 may improve treatment outcomes when used as part of combination therapies.

The synthesis of SCH-1473759 involves multiple steps typical of pharmaceutical chemistry. Although specific synthetic routes are proprietary, the general approach includes the formation of key intermediates through reactions such as coupling reactions and cyclization. The final product is typically purified through crystallization or chromatography techniques to achieve high purity necessary for biological testing .

SCH-1473759 is primarily researched for its potential applications in cancer therapy. Its ability to selectively inhibit Aurora kinases makes it a candidate for treating various malignancies characterized by aberrant cell division. The compound's effectiveness in combination therapies further enhances its appeal as a treatment option for resistant cancer types .

Interaction studies involving SCH-1473759 have revealed its ability to enhance the efficacy of other anticancer agents. For instance, studies indicate that combining SCH-1473759 with taxanes leads to improved cytotoxic effects on cancer cells compared to either agent alone . Such findings underscore the importance of understanding drug-drug interactions to optimize therapeutic regimens.

Several compounds exhibit similar mechanisms of action as SCH-1473759, particularly those targeting Aurora kinases. Below are some notable examples:

Compound NameIC50 (nM)SpecificityUnique Features
AZD115210Aurora A/BDeveloped for solid tumors
VX-68020Aurora A/BFirst-in-class Aurora kinase inhibitor
MLN823740Aurora AApproved for clinical trials

Uniqueness of SCH-1473759: Compared to these compounds, SCH-1473759 demonstrates superior selectivity and potency against both Aurora A and B kinases at sub-nanomolar concentrations, making it a promising candidate for further development in cancer therapeutics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

426.19502866 g/mol

Monoisotopic Mass

426.19502866 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-{ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}isothiazol-3-yl)methyl]amino}-2-methylpropan-1-ol

Dates

Modify: 2023-08-15
1: Basso AD, Liu M, Gray K, Tevar S, Lee S, Liang L, Ponery A, Smith EB, Monsma FJ Jr, Yu T, Zhang Y, Kerekes AD, Esposite S, Xiao Y, Tagat JR, Hicklin DJ, Kirschmeier P. SCH 1473759, a novel Aurora inhibitor, demonstrates enhanced anti-tumor activity in combination with taxanes and KSP inhibitors. Cancer Chemother Pharmacol. 2011 Oct;68(4):923-33. doi: 10.1007/s00280-011-1568-1. Epub  2011 Feb 5. PubMed PMID: 21298383.

Explore Compound Types